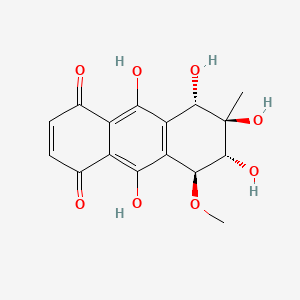
5,6,7,9,10-Pentahydroxy-8-methoxy-6-methyl-5,6,7,8-tetrahydroanthracene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a complex organic compound characterized by its multiple hydroxyl groups and a methoxy group attached to an anthracene-dione core. This compound is notable for its chiral centers, which contribute to its unique stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst use.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The anthracene-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the anthracene-dione core can participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione: shares similarities with other anthracene derivatives, such as:
Uniqueness
The uniqueness of (1S,2R,3R,4S)-2,3,4,5,8-pentahydroxy-1-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other anthracene derivatives.
Propiedades
Número CAS |
98670-84-9 |
|---|---|
Fórmula molecular |
C16H16O8 |
Peso molecular |
336.29 g/mol |
Nombre IUPAC |
(5S,6R,7R,8S)-6,7,8,9,10-pentahydroxy-5-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(24-2)15(16)22)11(19)7-5(17)3-4-6(18)8(7)12(10)20/h3-4,13-15,19-23H,1-2H3/t13-,14-,15+,16+/m0/s1 |
Clave InChI |
IGGKQCNPZVWKCO-CAOSSQGBSA-N |
SMILES isomérico |
C[C@@]1([C@@H]([C@H](C2=C([C@@H]1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)OC)O)O |
SMILES canónico |
CC1(C(C(C2=C(C1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



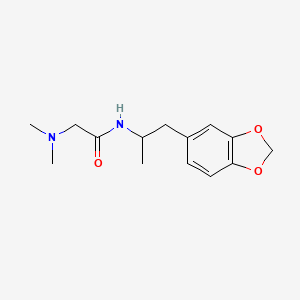
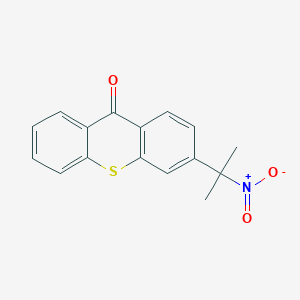
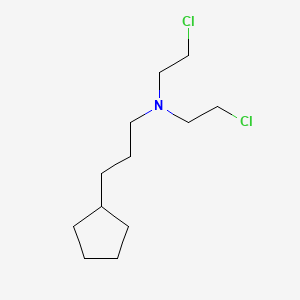


![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
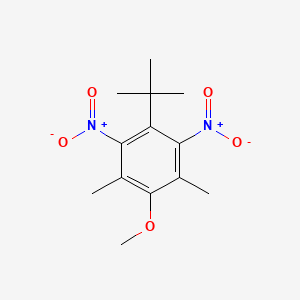
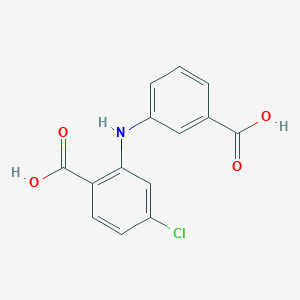

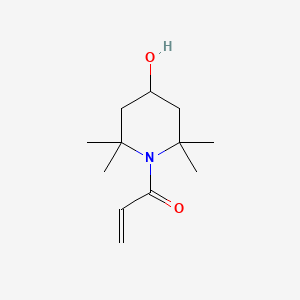
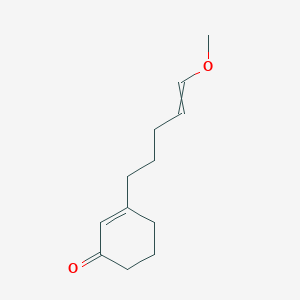
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
